(+)-Pinocoembrin; Dihydrochrysin; Galangin flavanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The chemical synthesis of (+)-Pinocoembrin typically begins with the reaction of aurantiin in an alkaline solution. This is followed by a series of closed-loop condensation reactions under inert gas shielding and deglycosylation . Another method involves the preparation of pinocembrin-loaded polymer micelles to enhance its bioavailability .
Industrial Production Methods
Industrial production methods for (+)-Pinocoembrin often involve the extraction and purification from natural sources such as honey and various plants. Techniques like chromatography are employed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
(+)-Pinocoembrin undergoes several types of chemical reactions, including:
Oxidation: It can be converted to pinobanksin by hydroxylation.
Reduction: The compound can be reduced to form various derivatives.
Substitution: It can undergo substitution reactions to form different flavonoid compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: For hydroxylation reactions.
Reducing agents: For reduction reactions.
Catalysts: Various catalysts are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions include pinobanksin and other flavonoid derivatives .
Scientific Research Applications
(+)-Pinocoembrin has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other flavonoid compounds.
Biology: Studied for its role in cellular protection and regulation.
Medicine: Investigated for its potential in treating neurological disorders, cancer, and inflammatory diseases.
Industry: Utilized in the food, pharmaceutical, and cosmetic industries for its beneficial properties.
Mechanism of Action
The mechanism of action of (+)-Pinocoembrin involves several molecular targets and pathways:
Antioxidant Activity: It scavenges reactive oxygen species (ROS) and protects cells from oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer Activity: It induces apoptosis in cancer cells and inhibits tumor growth.
Comparison with Similar Compounds
Similar Compounds
Pinobanksin: Another flavanone with similar antioxidant and anti-inflammatory properties.
Chrysin: Known for its anti-inflammatory and anticancer activities.
Galangin: Exhibits strong antioxidant and anticancer properties.
Uniqueness
(+)-Pinocoembrin stands out due to its broad spectrum of pharmacological activities and its potential for industrial applications. Its unique combination of antioxidant, anti-inflammatory, and anticancer properties makes it a promising compound for further research and development .
Properties
Molecular Formula |
C15H12O4 |
---|---|
Molecular Weight |
256.25 g/mol |
IUPAC Name |
5,7-dihydroxy-3-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O4/c16-10-6-12(17)14-13(7-10)19-8-11(15(14)18)9-4-2-1-3-5-9/h1-7,11,16-17H,8H2 |
InChI Key |
IOCQFSIEULRNKU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C2=C(C=C(C=C2O1)O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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